N-Acetyl Amphotericin B

Vue d'ensemble

Description

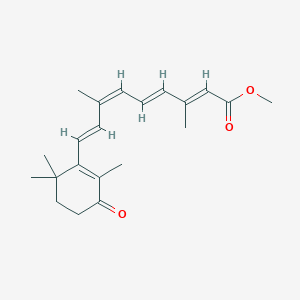

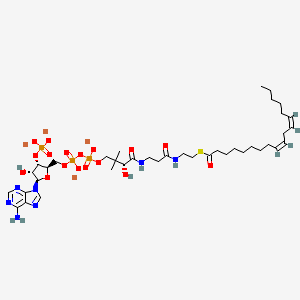

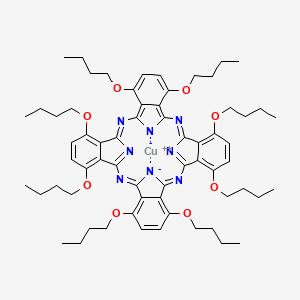

N-Acetyl Amphotericin B, with the molecular formula C49H75NO18, is an organic compound . It may have applications in biochemical and pharmaceutical research . It is a derivative of Amphotericin B, which is an antifungal medication used for serious fungal infections and leishmaniasis . The fungal infections it is used to treat include mucormycosis, aspergillosis, blastomycosis, candidiasis, coccidioidomycosis, and cryptococcosis .

Synthesis Analysis

Amphotericin B is produced mainly by Streptomyces nodosus . Various intracellular metabolites of S. nodosus were identified during AmB fermentation, and the key compounds that related to the cell growth and biosynthesis of AmB were analyzed . A rational design based on the results of metabolomics was employed to improve the AmB productivity of Streptomyces nodosus .

Applications De Recherche Scientifique

Biomedicine

Amphotericin B is commonly used in the field of biomedicine . It’s a key component in the design of antimicrobials that selectively combat specific communities of microbes, including Gram-positive and Gram-negative bacterial strains as well as fungi . The liposomal formulation of Amphotericin B, known as AmBisome, is used as a first-line clinic medication for treating fungal infections . To increase the specificity of the liposome-AmB formulation in targeting fungi, a dectin-1 β-glucan binding domain (known as the β-glucan receptor in humans) was used .

Antifungal Treatment

Amphotericin B is a cornerstone in the treatment of invasive fungal infections . It’s used topically for respiratory fungal infections . In a study, data from 36 patients with invasive pulmonary fungal infections treated with topical administration of AmB were collected and analyzed . Nebulization was administered to 27 patients. After the treatment, 17 patients evidenced improved conditions, whereas 10 patients did not respond and died in the hospital .

Combating Antibiotic-Resistant Microbes

Amphotericin B is also used in the development of smart antimicrobial materials with selective toxicity against specific infectious microorganisms . This approach is seen as a rational way to combat antibiotic-resistant microbes .

Agriculture

Amphotericin B and its derivatives have potential applications in agriculture as eco-friendly fungicides . They can be used to combat harmful fungi that threaten the normal growth of crops and food safety . However, it’s important to note that while these applications are related to Amphotericin B, they may not directly apply to N-Acetyl Amphotericin B.

Veterinary Medicine

Amphotericin B is used in veterinary medicine for the treatment of life-threatening invasive fungal infections (IFIs) and azoles . It’s one of the only polyene macrolide antimicrobials administered in veterinary medicine . However, none of the Amphotericin B formulations are FDA-approved for veterinary use, and therefore off-label use is common and recommended for many systemic fungal infections .

Food Industry

While there’s no direct evidence of N-Acetyl Amphotericin B being used in the food industry, other similar compounds such as dextran have found applications in the food industry due to their stabilizing, texturizing, emulsifying, and viscosifying characteristics . They have the potential to be employed as novel ingredients replacing the commercial hydrocolloids in bakery and other related food industries .

Safety And Hazards

Amphotericin B is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

Liposomal amphotericin B will remain an essential therapeutic agent in the armamentarium needed to manage future challenges, given its broad antifungal spectrum, low level of acquired resistance, and limited potential for drug–drug interactions . Further study is warranted to help clarify the usefulness of each of the lipid formulations as first-line therapy for documented or suspected invasive fungal infections .

Propriétés

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGUUNRLVBJXKB-UNCNTABKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl Amphotericin B | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)